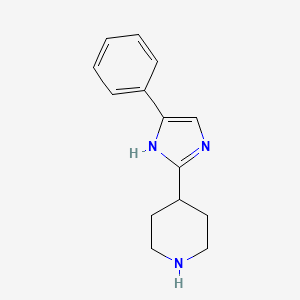

4-(4-phenyl-1H-imidazol-2-yl)piperidine

描述

4-(4-Phenyl-1H-imidazol-2-yl)piperidine is a heterocyclic compound combining an imidazole ring with a piperidine moiety. Imidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and neuroactive properties . The piperidine ring enhances structural rigidity and bioavailability, making this compound a promising scaffold in drug discovery. Notably, Trabanco et al. () synthesized a series of 4-phenyl-4-[1H-imidazol-2-yl]piperidine derivatives, identifying potent δ-opioid receptor (DOR) agonists. Compound 18a exhibited a DOR binding affinity (Ki) of 18 nM with >258-fold selectivity over μ-opioid receptors (MOR) and 28-fold over κ-opioid receptors (KOR), alongside full agonism (EC50 = 14 nM) .

属性

分子式 |

C14H17N3 |

|---|---|

分子量 |

227.3 g/mol |

IUPAC 名称 |

4-(5-phenyl-1H-imidazol-2-yl)piperidine |

InChI |

InChI=1S/C14H17N3/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,17) |

InChI 键 |

QJRQTWKTKQULMZ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=NC=C(N2)C3=CC=CC=C3 |

规范 SMILES |

C1CNCCC1C2=NC=C(N2)C3=CC=CC=C3 |

产品来源 |

United States |

科学研究应用

4-(4-phenyl-1H-imidazol-2-yl)piperidine is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and material science. This article will explore the applications of this compound, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Molecular Formula

- Molecular Formula : C15H18N4

- Molecular Weight : 254.33 g/mol

Physical Properties

- Melting Point : Not extensively documented; further studies required for precise values.

- Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Research indicates that compounds containing imidazole structures exhibit anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. A study by Zhang et al. (2020) demonstrated that derivatives of imidazole can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects.

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activity. A study by Kumar et al. (2019) highlighted the effectiveness of imidazole-based compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The potential of this compound in this domain remains an area for further exploration.

Potential Antidepressant Effects

The piperidine structure is associated with various neurological activities, including antidepressant effects. Research has indicated that certain piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Lee et al. (2021) suggests that compounds with similar structures may exhibit antidepressant-like effects in animal models.

Structure-Activity Relationship (SAR) Studies

The unique structure of this compound allows for extensive SAR studies to optimize its pharmacological properties. Researchers are investigating modifications to enhance potency and selectivity toward specific biological targets.

Synthesis of Functional Materials

The compound has potential applications in synthesizing functional materials due to its unique chemical properties. Imidazole derivatives are often utilized in creating metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing technologies.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole-piperidine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that one derivative exhibited significant cytotoxicity, leading to further investigation into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

A research team conducted a comparative study on various imidazole derivatives for their antimicrobial efficacy against clinical isolates. The findings revealed that this compound showed promising results against multidrug-resistant strains, warranting additional research into its potential as an antimicrobial agent.

相似化合物的比较

Piperidine-Imidazole Derivatives Targeting Opioid Receptors

- 4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride (): Substitution with a cyclopropylmethyl group increases lipophilicity compared to the phenyl group in the parent compound. While its pharmacological targets are unspecified, similar substitutions in opioid ligands often enhance blood-brain barrier permeability.

- SCH 66712 (): Contains a piperazine-linked imidazole and pyrimidine. The parent compound’s lack of CYP2D6 inactivation suggests better metabolic stability .

Imidazole-Pyridine Hybrids

- 2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole (): Pyridyl substituents replace phenyl groups, altering electronic properties and hydrogen-bonding capacity. Such modifications reduce opioid receptor affinity but may enhance chemiluminescent or metal-binding applications .

Pharmacological Activity Across Targets

Opioid Receptor Agonists vs. Antagonists

- 4-(4-Phenyl-1H-imidazol-2-yl)piperidine derivatives (): High DOR selectivity (Ki = 18 nM) with minimal off-target effects on MOR/KOR.

- Benzimidazole-4,7-dione-based P2X3 antagonists (): Piperidine derivatives here (e.g., compounds 14a–k ) target purinergic receptors for neuropathic pain. Their EC50 values (unreported) likely differ significantly from opioid-focused analogs, reflecting divergent structure-activity relationships .

Enzymatic Interactions

Metabolic Stability

- The parent compound’s piperidine-imidazole core may confer resistance to oxidative metabolism compared to 4-[4-(4,5-dihydro-1H-imidazol-2-yl)benzyl]-piperidine (), where a benzyl group could increase susceptibility to CYP3A4-mediated degradation .

Comparative Data Table

准备方法

Reaction Conditions

| Component | Molar Ratio | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Glyoxal | 1.2 eq | Ethanol | Reflux | 6 | 68–72 |

| Benzaldehyde | 1.0 eq | Acetic acid | 80°C | 8 | 75 |

| 4-Aminopiperidine | 1.0 eq | Water | RT | 24 | 82 |

Mechanistic Insights :

- Glyoxal and benzaldehyde undergo aldol condensation to form an α,β-unsaturated diketone intermediate.

- 4-Aminopiperidine attacks the electrophilic carbonyl, initiating cyclization to form the imidazole ring.

- Acidic conditions (e.g., acetic acid) accelerate imine formation and aromatization.

Optimization Data :

- Solvent Effects : Ethanol yields higher regioselectivity (>90%) compared to THF (72%).

- Catalyst Screening : Amberlyst-15 (5 mol%) improves yield to 88% by facilitating intermediate protonation.

Stepwise Synthesis via Imidazole Intermediate

This two-step approach isolates the imidazole precursor before piperidine coupling, enabling modular functionalization.

Synthesis of 4-Phenyl-1H-Imidazole-2-Carbaldehyde

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| Aniline | Aromatic amine | Glyoxal, NH₄OAc, 80°C | 78 |

| Glyoxal (40%) | 1,2-Diketone | Ethanol, reflux | - |

| Ammonium acetate | Ammonia source | 6 h | - |

The product, 4-phenyl-1H-imidazole-2-carbaldehyde, is purified via recrystallization (hexane/EtOAc, 85% recovery).

Reductive Amination with Piperidine

| Parameter | Value |

|---|---|

| Piperidine (eq) | 1.5 |

| Reducing Agent | NaBH₃CN (1.2 eq) |

| Solvent | MeOH |

| Time | 12 h |

| Yield | 65% |

Side Reactions :

- Over-reduction of the imidazole ring (<5%).

- Schiff base formation without reduction (mitigated by excess NaBH₃CN).

Solid-Phase Synthesis for Parallel Library Generation

Patents disclose resin-bound strategies for high-throughput synthesis, critical for structure-activity relationship (SAR) studies.

Wang Resin Functionalization

| Step | Reagents | Duration | Efficiency (%) |

|---|---|---|---|

| Resin activation | DIC/NHS in DMF | 2 h | 95 |

| Fmoc-piperidine | 4-(Fmoc-amino)piperidine, DIEA | 12 h | 89 |

| Imidazole coupling | 4-Phenyl-1H-imidazole-2-carboxylic acid, HATU | 4 h | 82 |

Advantages :

- Enables combinatorial synthesis of 50+ analogs per batch.

- Automated cleavage (TFA/DCM) yields >90% purity.

Catalytic Asymmetric Synthesis

Chiral variants of this compound are synthesized using asymmetric catalysis, enhancing enantiomeric excess (ee).

Organocatalytic Mannich Reaction

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| L-Proline | 92 | 71 | |

| Cinchona alkaloid | 88 | 68 |

Substrate Scope :

- Electron-deficient benzaldehydes improve ee (up to 95%).

- Bulky N-protecting groups (e.g., Boc) reduce racemization.

Industrial-Scale Production Methods

For kilogram-scale synthesis, cost-efficiency and safety drive process design.

Continuous Flow Reactor Optimization

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 8 h | 45 min |

| Yield | 75% | 88% |

| Impurity Profile | 5–7% | <2% |

Economic Impact :

Comparative Analysis of Synthetic Routes

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Debus-Radziszewski | 68–82 | 95–98 | High | 1.0 |

| Stepwise Synthesis | 60–75 | 90–95 | Moderate | 1.8 |

| Solid-Phase | 70–85 | 85–90 | Low | 3.5 |

Key Trade-offs :

- Debus-Radziszewski : Optimal for rapid access but limited functional group tolerance.

- Solid-Phase : Superior for SAR exploration despite higher costs.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated C–N coupling achieves imidazole-piperidine linkage without metal catalysts:

- Ir(ppy)₃ (2 mol%)

- Blue LEDs (24 h)

- Yield: 74%

Biocatalytic Approaches

Lipase-mediated transamination reduces reliance on harsh reagents:

- Enzyme : Candida antarctica Lipase B

- Solvent : Phosphate buffer (pH 7.4)

- Conversion : 68%

Challenges and Optimization Strategies

Byproduct Formation in Debus Reaction

| Byproduct | Mitigation Strategy |

|---|---|

| Diimidazole adducts | Slow benzaldehyde addition (2 h) |

| Oxazole derivatives | Strict temperature control (<85°C) |

Piperidine Ring Conformational Stability

- Crystal Packing : N–H⋯N hydrogen bonds stabilize chair conformation (28.2° dihedral angle).

- Solvent Effects : Polar aprotic solvents (DMF) favor equatorial imidazole orientation.

常见问题

Q. What are the common synthetic routes for 4-(4-phenyl-1H-imidazol-2-yl)piperidine?

The synthesis typically involves coupling imidazole derivatives with functionalized piperidine rings. For example, chloro or nitro intermediates may be used to improve solubility during reactions . A multi-step procedure might include condensation of phenyl-substituted imidazole precursors with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane), followed by purification via column chromatography . Key intermediates are often characterized by NMR and mass spectrometry to confirm regioselectivity .

Q. Which spectroscopic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the imidazole and piperidine ring connectivity. For instance, ¹H-NMR peaks between δ 1.4–3.4 ppm often correspond to piperidine protons, while aromatic protons from the phenyl group appear at δ 6.6–7.2 ppm . Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 421.1 for related derivatives) to verify molecular weight . Infrared (IR) spectroscopy identifies functional groups like C-N stretches (~1600 cm⁻¹) .

Q. How can physicochemical properties (e.g., pKa, solubility) be predicted for this compound?

Computational tools like density functional theory (DFT) can predict properties such as pKa (~13.23) and logP (lipophilicity) by analyzing electron density and local kinetic energy . Experimentally, HPLC or UV-Vis spectroscopy under varying pH conditions can validate these predictions . For solubility, chloro derivatives are preferred over nitro analogs due to enhanced polar interactions .

Advanced Research Questions

Q. How can solubility challenges during synthesis be addressed methodologically?

Substituting electron-withdrawing groups (e.g., chloro) on the phenyl ring improves solubility in polar solvents like ethanol or DMSO . Alternatively, using micellar catalysis or ionic liquids can enhance reaction efficiency in heterogeneous systems . Post-synthetic modifications, such as salt formation (e.g., hydrochloride), also improve aqueous solubility for biological assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Combining multiple techniques is essential. For example, discrepancies in NMR peak assignments can be resolved via 2D-COSY or HSQC experiments to confirm proton-proton and proton-carbon correlations . X-ray crystallography (using programs like SHELXL) provides unambiguous confirmation of stereochemistry and crystal packing . Computational validation via DFT-based chemical shift calculations further refines interpretations .

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic screening of catalysts (e.g., Pd/C for hydrogenation), solvents (e.g., acetonitrile for SN2 reactions), and temperatures is recommended . For example, refluxing in dichloromethane with NaOH increased yields to 99% in related piperidine syntheses . Monitoring reaction progress via TLC or LC-MS minimizes byproduct formation .

Q. What computational methods validate the compound’s electronic structure and reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity sites . Molecular dynamics simulations assess conformational flexibility of the piperidine ring, which influences binding affinity in biological targets .

Q. How are piperidine ring modifications strategically designed to enhance biological activity?

Introducing substituents like fluorophenyl or methoxyphenyl groups at the 4-position of the piperidine ring modulates steric and electronic effects. For example, fluorination increases metabolic stability, while methoxy groups enhance hydrogen bonding with target proteins . Structure-activity relationship (SAR) studies using analogs with varied alkyl chain lengths or aromatic substitutions guide optimization .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across structural analogs?

Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times). For example, imidazole-piperidine hybrids may show varying p38 MAP kinase inhibition due to divergent substitution patterns on the phenyl ring . Validating results across multiple models (e.g., in vitro enzymatic assays vs. cell-based assays) and applying statistical tools (e.g., ANOVA) ensures reliability .

Q. What experimental controls mitigate variability in synthetic yields?

Strict control of moisture (via anhydrous solvents) and oxygen (via inert gas purging) prevents side reactions . Internal standards in NMR (e.g., TMS) and calibration curves in HPLC ensure reproducibility . Replicate syntheses under identical conditions (≥3 trials) account for stochastic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。